molecular formula C5H3NO5 B11928563 1,2-Oxazole-3,5-dicarboxylic acid CAS No. 89379-30-6

1,2-Oxazole-3,5-dicarboxylic acid

Cat. No.: B11928563
CAS No.: 89379-30-6
M. Wt: 157.08 g/mol
InChI Key: OSKMGGSWKBKSMF-UHFFFAOYSA-N
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Description

1,2-Oxazole-3,5-dicarboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound often employs flow synthesis techniques. These methods allow for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles under controlled conditions . The use of flow reactors and heterogeneous catalysts, such as manganese dioxide, ensures high yields and purity of the final product.

Properties

CAS No.

89379-30-6

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

IUPAC Name

1,2-oxazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10)

InChI Key

OSKMGGSWKBKSMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)O)C(=O)O

Origin of Product

United States

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